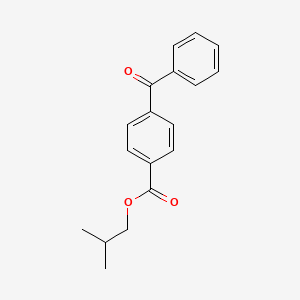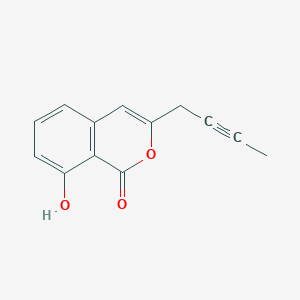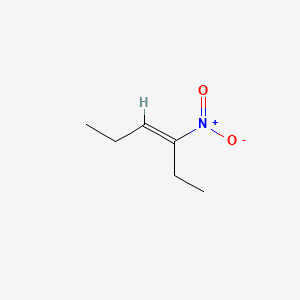
(3E)-3-Nitro-3-hexene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3E)-3-Nitro-3-hexene is an organic compound characterized by a nitro group attached to a hexene chain The “3E” designation indicates the position and configuration of the double bond and the nitro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3E)-3-Nitro-3-hexene typically involves the nitration of hexene derivatives. One common method is the reaction of 3-hexene with nitric acid in the presence of a catalyst. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the nitration process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: (3E)-3-Nitro-3-hexene can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroalkenes.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2).
Substitution: Nucleophiles like sodium methoxide or potassium cyanide.
Major Products:
Oxidation: Formation of nitroalkenes.
Reduction: Formation of hexylamine derivatives.
Substitution: Formation of substituted hexenes with various functional groups.
Applications De Recherche Scientifique
(3E)-3-Nitro-3-hexene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (3E)-3-Nitro-3-hexene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, influencing cellular processes. Additionally, the compound can interact with nucleophiles and electrophiles, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
(3E)-3-Nitro-2-hexene: Similar structure but with the nitro group at a different position.
(3E)-3-Nitro-4-hexene: Another isomer with the nitro group at the fourth position.
(3E)-3-Nitro-3-pentene: A shorter chain analog with similar reactivity.
Uniqueness: (3E)-3-Nitro-3-hexene is unique due to its specific configuration and position of the nitro group, which influences its reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and industrial applications.
Propriétés
Numéro CAS |
68216-53-5 |
|---|---|
Formule moléculaire |
C6H11NO2 |
Poids moléculaire |
129.16 g/mol |
Nom IUPAC |
(E)-3-nitrohex-3-ene |
InChI |
InChI=1S/C6H11NO2/c1-3-5-6(4-2)7(8)9/h5H,3-4H2,1-2H3/b6-5+ |
Clé InChI |
LDKGEUAGEISBIX-AATRIKPKSA-N |
SMILES isomérique |
CC/C=C(\CC)/[N+](=O)[O-] |
SMILES canonique |
CCC=C(CC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Nitro-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14473917.png)
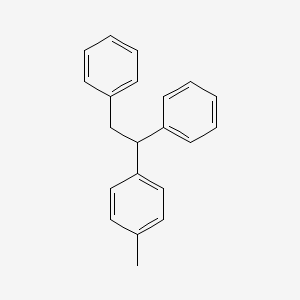
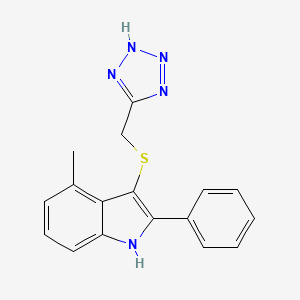
![4-Hydroxy-5,9-dimethyl-6,9-dihydronaphtho[1,2-b]furan-8(7H)-one](/img/structure/B14473963.png)
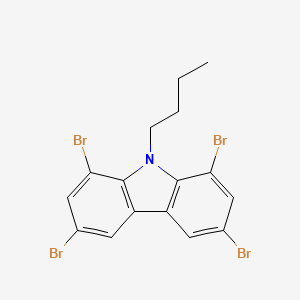
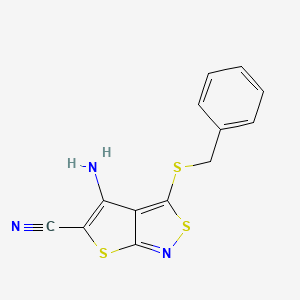
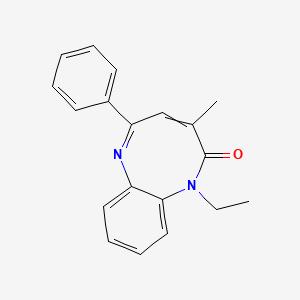
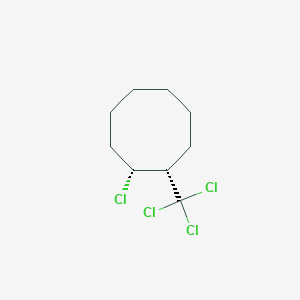
![8,9-Dimethyl-2-azaspiro[5.5]undeca-1,8-diene](/img/structure/B14473983.png)
![2,6-Ditert-butyl-4-[1-(4-methoxyphenyl)ethylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14473984.png)
![1-[2-(Dimethylphosphanyl)ethyl]-N,N,1,1-tetramethylsilanamine](/img/structure/B14473993.png)
